

# amprolium mechanism of action thiamine antagonist

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Amprolium

CAS No.: 121-25-5

Cat. No.: S518811

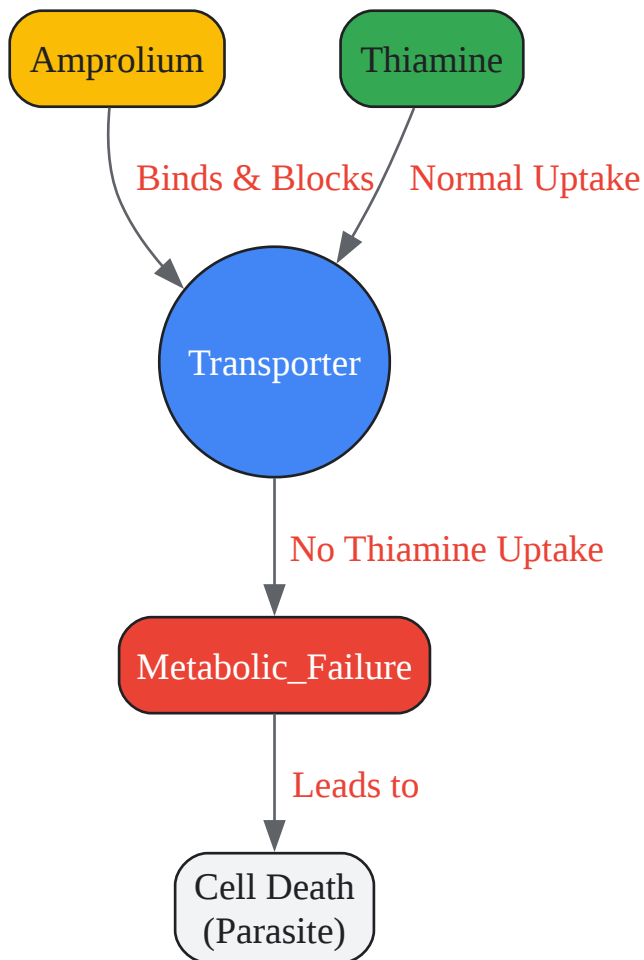
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## Core Mechanism of Action

**Amprolium** is a synthetic thiamine analogue. Its primary mechanism of action is the **competitive inhibition of thiamine uptake** [1] [2]. The table below summarizes the key molecular and functional aspects of this mechanism.

Aspect	Detailed Description
Chemical Nature	Quaternized derivative of pyrimidine; synthetic structural analog of thiamine [1] [3].
Primary Molecular Target	Thiamine transporters in susceptible organisms [4].
Key Action	Competes with thiamine for binding sites on transporters, blocking its absorption [1] [2].
Cellular Consequence	Disruption of carbohydrate synthesis and energy metabolism in the parasite, leading to thiamine deficiency and starvation [1] [2].
Basis of Selective Toxicity	Thiamine transport systems in coccidian parasites (e.g., <i>Eimeria</i> spp.) are significantly more sensitive to amprolium than those of the host animal [1].

The following diagram illustrates this competitive inhibition pathway and its metabolic consequences.



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*Diagram of the competitive inhibition of thiamine uptake by **amprolium**.*

## Structural and Molecular Insights

Recent structural biology studies have provided a clear picture of how **amprolium** interacts with thiamine transporters.

- **Direct Structural Evidence:** Cryo-EM structures of human thiamine transporters (**SLC19A2** and **SLC19A3**) complexed with **amprolium** show the drug bound within the transporter's translocation pathway. **Amprolium** occupies the same electropositive cavity as thiamine, directly competing for binding [4].

- **Binding Site Residues:** The binding pocket is formed primarily by residues from the N-domain of the transporter. The specificity arises from interactions with the unique aminopyrimidine ring of thiamine and its analogs like **amprolium** [4].

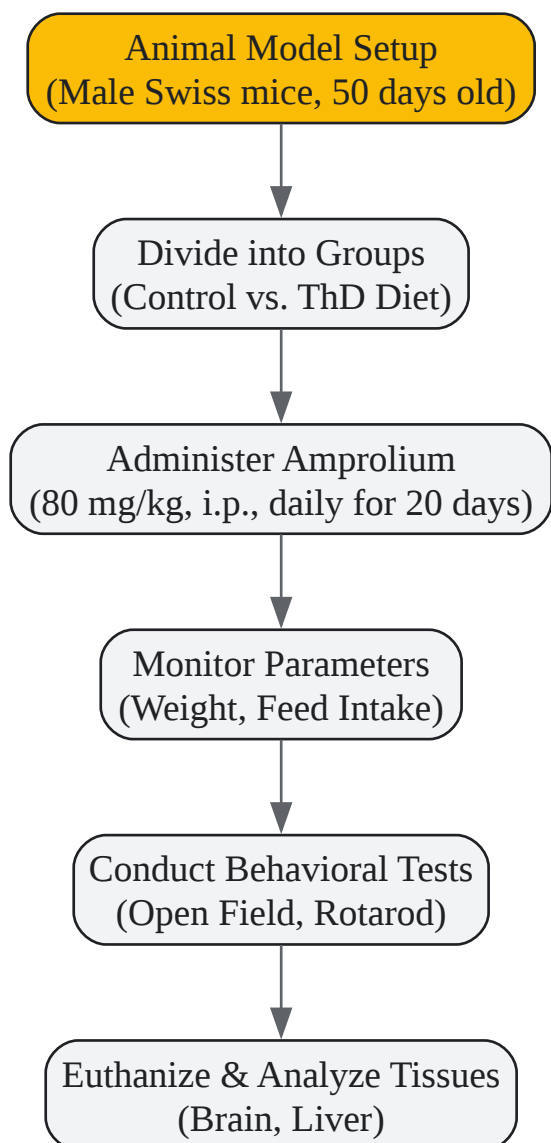
## Primary Use: As an Anticoccidial

The primary application of **amprolium** is in veterinary medicine for the prevention and treatment of intestinal coccidiosis.

Property	Description
<b>Target Parasites</b>	Primarily effective against <i>Eimeria</i> species (e.g., <i>E. tenella</i> , <i>E. necatrix</i> ) [5].
<b>Stage Specificity</b>	Most active against the first-generation trophozoites and schizonts, with peak activity on day 3 of the life cycle [5]. It also suppresses sexual stages (gametogony) and oocyst sporulation [1].
<b>Spectrum of Activity</b>	Coccidiostatic at lower doses and coccidiocidal at higher doses [1].
<b>Efficacy Confirmation</b>	A 2021 meta-analysis of anticoccidial sensitivity trials confirmed that amprolium at 125 ppm in feed significantly improved weight gain and feed conversion ratio in challenged birds, demonstrating robust efficacy despite years of use [2].

## Experimental Models and Protocols

**Amprolium** is also used in research to model thiamine deficiency (ThD) in laboratory animals. The following diagram outlines a typical experimental workflow.



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*Workflow for inducing thiamine deficiency with **amprolium** in a murine model.*

- **Model Induction:** Dietary thiamine deficiency is combined with intraperitoneal injections of **amprolium** (e.g., 80 mg/kg daily in mice) to induce a slower-developing and more controllable deficiency compared to other analogs like pyrithiamine [6].
- **Key Parameters Monitored:** Successful induction is measured by **weight loss with hyporexia**, reduced locomotor and exploratory activity, and impaired motor coordination [6].
- **Endpoint Analysis:** Post-euthanasia, tissues are analyzed. Common findings include **reduced cortical cell viability** in the brain and **hepatic steatosis** (fatty liver) [6].
- **Pathway Investigation:** Co-treatment with antioxidants (e.g., Trolox) or anti-inflammatory agents (e.g., DMSO) can be used to probe the role of oxidative stress and inflammation in the observed

pathology [6].

## Important Research Considerations

For researchers using **amprolium**, several factors must be considered:

Consideration	Implication for Research & Use
<b>Host Thiamine Deficiency</b>	Prolonged high-dose administration can induce thiamine deficiency in the host, which is reversible with thiamine supplementation [1] [7].
<b>Lack of Antibacterial Activity</b>	Amprolium is not considered to have significant antibacterial activity at clinically relevant concentrations, making it suitable for studies in antibiotic-free systems and reducing concerns about contributing to antibacterial resistance [3] [2].
<b>Resistance in Parasites</b>	Continuous use in the field has led to the development of resistance in <i>Eimeria</i> parasites, which is a major limitation for its veterinary use [5].
<b>Apoptosis Mechanism</b>	In neuronal cell models, amprolium-induced thiamine deficiency triggers apoptosis via the <b>mitochondria-dependent caspase-3-mediated signaling pathway</b> [8].

## Conclusion for Researchers

**Amprolium** serves as a valuable tool for two primary research purposes: as a specific coccidiostat in veterinary science and as a model inducer of thiamine deficiency in biomedical research. Its well-defined mechanism as a competitive thiamine uptake inhibitor, supported by recent structural data, makes it a precise compound for mechanistic studies.

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To cite this document: Smolecule. [amprolium mechanism of action thiamine antagonist]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b518811#amprolium-mechanism-of-action-thiamine-antagonist>]

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